7'-ethoxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
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Overview
Description
7'-ethoxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a complex organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of fluorescent sensors and other materials.
Mechanism of Action
Target of Action
It is known that coumarin derivatives, such as mca, have been used to quantitate platelet-activating factor . This suggests that the compound might interact with platelets or related proteins in the blood coagulation pathway.
Mode of Action
It is known that mca, a coumarin derivative, can modify fret peptide substrates for analyzing protease activities . This suggests that the compound might interact with its targets by modifying their structure or function, leading to changes in their activity.
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
The synthesis of 7'-ethoxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione typically involves the O-acylation reaction. For instance, the synthesis of similar compounds like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate involves the reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
7'-ethoxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar compounds include:
6-Bromo-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one: Known for its diverse applications in scientific research.
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds have been synthesized and studied for their antimicrobial and anticancer activities.
7'-ethoxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione stands out due to its unique combination of ethoxy and methoxy groups, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
3-(7-ethoxy-2-oxochromen-4-yl)-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O6/c1-3-25-13-7-8-14-15(11-19(22)26-18(14)10-13)16-9-12-5-4-6-17(24-2)20(12)27-21(16)23/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHWZAVISINMSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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